9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
Overview
Description
9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dihydrodioxinoquinoline core, and a methylphenyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multiple steps, including the formation of the dihydrodioxinoquinoline core and the subsequent attachment of the benzenesulfonyl and methylphenyl methanone groups. Common reagents used in these reactions include sulfonyl chlorides, quinoline derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features, used in various chemical applications.
DDT (Dichlorodiphenyltrichloroethane): A well-known insecticide with a different mechanism of action but some structural similarities.
Uniqueness
9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[9-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-16-7-9-17(10-8-16)24(27)20-15-26-21-14-23-22(30-11-12-31-23)13-19(21)25(20)32(28,29)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZUEUAQQWDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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